3-Fluoro-2-nitrobenzotrifluoride

Description

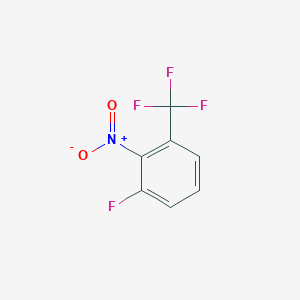

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNQDXJGTLXDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603182 | |

| Record name | 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214335-98-4 | |

| Record name | 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-2-nitrobenzotrifluoride CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-nitrobenzotrifluoride (CAS No. 1214335-98-4), a fluorinated aromatic compound of interest in synthetic chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, safety information, and potential applications. Due to the limited publicly available experimental data for this specific isomer, this guide also discusses general synthetic strategies and applications relevant to closely related fluorinated nitroaromatic compounds, providing a valuable resource for researchers in the field.

Chemical Identity and Properties

This compound is a substituted aromatic compound containing fluoro, nitro, and trifluoromethyl functional groups. These groups impart unique electronic properties that make it a potentially valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1214335-98-4 | [1][2][3][4][5][6][7][8][9][10] |

| IUPAC Name | 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene | [8] |

| Molecular Formula | C₇H₃F₄NO₂ | [1][2][4][5][8] |

| Molecular Weight | 209.10 g/mol | [1][2][4][5][8] |

| Physical State | Liquid | [8][10] |

| Purity | ≥95-97% (as commercially available) | [1][2][8][10] |

| SMILES | FC(F)(F)C1=CC=CC(F)=C1--INVALID-LINK--=O | [2][5] |

| InChI Key | GZNQDXJGTLXDGN-UHFFFAOYSA-N | [10] |

Safety and Handling

This compound is classified as a hazardous substance.[6] Users should consult the Safety Data Sheet (SDS) from their supplier before handling.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H301/H302 | Toxic/Harmful if swallowed |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, the synthesis of structurally similar fluorinated nitroaromatic compounds typically involves electrophilic nitration of a fluorinated benzotrifluoride precursor.

General Synthetic Approach (Hypothetical)

A plausible synthetic route to this compound would involve the nitration of 3-fluorobenzotrifluoride. This approach is based on established methods for the synthesis of related nitroaromatic compounds.

Reaction Scheme:

Figure 1: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a flask equipped with a stirrer and cooling bath, 3-fluorobenzotrifluoride would be dissolved in a suitable solvent.

-

Nitration: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, would be added dropwise to the solution while maintaining a low temperature to control the reaction rate and regioselectivity.

-

Quenching and Extraction: After the reaction is complete, the mixture would be poured into ice water to quench the reaction. The product would then be extracted using an organic solvent.

-

Purification: The crude product, which may contain a mixture of isomers, would be purified using techniques such as column chromatography to isolate the desired this compound.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and stoichiometry, would need to be optimized to achieve the desired product with good yield and purity.

Applications in Drug Development and Research

Specific applications of this compound in drug development are not well-documented. However, compounds with similar structural motifs are valuable intermediates in medicinal chemistry.

-

Building Block: The presence of multiple reactive sites allows for diverse chemical transformations. The nitro group can be reduced to an amine, which is a key functional group for forming amides, sulfonamides, and other linkages common in pharmaceutical agents.

-

Fluorine Chemistry: The trifluoromethyl and fluoro substituents can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] Therefore, this compound serves as a scaffold for introducing these beneficial fluorine atoms into target molecules.

Given its structure, this compound is a promising starting material for the synthesis of novel bioactive compounds, particularly in areas where the properties of fluorinated aromatics are desirable.

Signaling Pathways and Biological Activity

There is no publicly available information on the biological activity or the effect of this compound on specific signaling pathways. Its primary role in the context of drug development is as a synthetic intermediate rather than a biologically active agent itself.

The logical workflow for its potential use in drug discovery is outlined below.

Figure 2: Logical workflow for the use of this compound in drug discovery.

This workflow illustrates how a chemical building block like this compound is used to generate a library of diverse compounds that can then be screened for biological activity against various therapeutic targets.

Conclusion

This compound is a commercially available fluorinated aromatic compound with potential applications as a synthetic intermediate in research and development, particularly in the pharmaceutical industry. While detailed experimental data for this specific isomer is limited, its structural features suggest its utility as a building block for creating complex molecules. Further research is needed to fully explore its reactivity and potential applications. This guide serves as a foundational resource for scientists and researchers interested in utilizing this compound in their work.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. chemscene.com [chemscene.com]

- 3. lookchem.com [lookchem.com]

- 4. 1214335-98-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. appchemical.com [appchemical.com]

- 6. 1214335-98-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 1214335-98-4|1-Fluoro-2-nitro-3-(trifluoromethyl)benzene|1-Fluoro-2-nitro-3-(trifluoromethyl)benzene|-范德生物科技公司 [bio-fount.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene CAS#: 1214335-98-4 [chemicalbook.com]

- 10. 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene | 1214335-98-4 [sigmaaldrich.com]

Synthesis and Characterization of 3-Fluoro-2-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoro-2-nitrobenzotrifluoride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details a feasible synthetic pathway, outlines rigorous characterization methodologies, and presents expected analytical data to support researchers in their synthetic and medicinal chemistry endeavors.

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic nitration of 2-fluorobenzotrifluoride. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho-, para-director. Due to steric hindrance from the adjacent trifluoromethyl group, the nitration is expected to predominantly occur at the position ortho to the fluorine and meta to the trifluoromethyl group, yielding the desired this compound.

Synthesis Workflow

3-Fluoro-2-nitrobenzotrifluoride chemical structure and IUPAC name

An In-depth Technical Guide to 3-Fluoro-2-nitrobenzotrifluoride

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound with significant potential in various research and development sectors. The document details its chemical identity, physicochemical properties, plausible synthetic routes, and its role as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring a benzene ring substituted with a fluorine atom, a nitro group, and a trifluoromethyl group.

IUPAC Name: 1-fluoro-2-nitro-3-(trifluoromethyl)benzene[1]

Chemical Structure:

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference |

| CAS Number | 1214335-98-4 | [1] |

| Molecular Formula | C7H3F4NO2 | [1] |

| Molecular Weight | 209.1 g/mol | [1] |

| Physical State | Liquid | [1] |

| Purity | Typically ≥97% | [1] |

| InChI | InChI=1S/C7H3F4NO2/c8-5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)F)N(=O)[O])C(F)(F)F | [1] |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Nitration of 3-Fluorobenzotrifluoride

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 3-fluorobenzotrifluoride in a suitable solvent like concentrated sulfuric acid.

-

Nitrating Agent Preparation: Prepare a nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid in a separate beaker, ensuring the temperature is kept low with an ice bath.

-

Nitration Reaction: Cool the flask containing the 3-fluorobenzotrifluoride solution to 0-5 °C using an ice bath. Slowly add the prepared nitrating mixture dropwise from the dropping funnel while maintaining the low temperature and stirring vigorously.

-

Reaction Monitoring: After the addition is complete, allow the reaction to proceed at a controlled temperature. Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield this compound.

A conceptual workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its trifluoromethyl and nitro groups make it a versatile building block for introducing fluorine and nitrogen functionalities into more complex molecules. The presence of these groups can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of the final compounds.

This compound can be utilized in various organic reactions, such as nucleophilic aromatic substitution, reduction of the nitro group to an amine, and cross-coupling reactions, to generate a diverse range of derivatives for screening in drug discovery and materials science.

Role of this compound as a building block.

References

Spectroscopic Analysis of 3-Fluoro-2-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

A comprehensive spectroscopic analysis of 3-Fluoro-2-nitrobenzotrifluoride would yield the following data, which should be organized for clarity and comparative purposes.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H | Data not available | Data not available | Data not available | Aromatic Protons |

| ¹³C | Data not available | Data not available | Data not available | Aromatic & CF₃ Carbons |

| ¹⁹F | Data not available | Data not available | Data not available | Ar-F & -CF₃ |

Table 2: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Ar C-H stretch |

| Data not available | Data not available | Asymmetric NO₂ stretch |

| Data not available | Data not available | Symmetric NO₂ stretch |

| Data not available | Data not available | C-F stretch (Aromatic) |

| Data not available | Data not available | C-F stretch (CF₃) |

| Data not available | Data not available | C=C stretch (Aromatic) |

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | [M]⁺ |

| Data not available | Data not available | Fragment Ions |

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data for this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

For quantitative analysis, a known amount of an internal standard can be added.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should encompass the aromatic region (typically 7.0-8.5 ppm).

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the IR spectrum over a range of approximately 4000-400 cm⁻¹.

Expected Absorptions:

-

Aromatic C-H stretch: Around 3100-3000 cm⁻¹.

-

Nitro Group (NO₂): Asymmetric stretching vibration between 1550-1475 cm⁻¹ and a symmetric stretching vibration between 1360-1290 cm⁻¹.

-

C-F stretches: Strong absorptions for the aromatic C-F bond and the CF₃ group are expected in the 1350-1000 cm⁻¹ region.

-

Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.

-

Employ a temperature program to ensure good separation and peak shape. The initial oven temperature can be set to around 60°C, then ramped up to a final temperature of approximately 300°C.[2]

-

-

Mass Spectrometry:

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

The standard ionization energy for EI is 70 eV.[2]

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum will show the molecular ion peak ([M]⁺) and various fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-nitrobenzotrifluoride, with the molecular formula C₇H₃F₄NO₂, is a substituted aromatic compound of increasing interest in medicinal chemistry and drug discovery.[1] Its unique combination of a fluorine atom, a nitro group, and a trifluoromethyl group on a benzene ring imparts specific electronic and steric properties that make it a valuable building block in the synthesis of novel therapeutic agents and agrochemicals.[2][3] The trifluoromethyl group, in particular, can significantly influence a drug's metabolic stability and lipophilicity, often leading to improved pharmacokinetic profiles.[3] Understanding the solubility and stability of this compound is paramount for its effective utilization in synthetic protocols, formulation development, and biological assays.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its close structural analogs. It also details standardized experimental protocols for determining these crucial physicochemical properties.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from structurally similar compounds such as 3-nitrobenzotrifluoride and other fluorinated nitroaromatic compounds.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 3-Nitrobenzotrifluoride | p-Nitrobenzotrifluoride | 4-Fluoro-3-nitrobenzotrifluoride |

| CAS Number | 1214335-98-4[1] | 98-46-4[4] | 402-54-0 | 367-86-2[5] |

| Molecular Formula | C₇H₃F₄NO₂[1] | C₇H₄F₃NO₂[4] | C₇H₄F₃NO₂[6] | C₇H₃F₄NO₂[5] |

| Molecular Weight | 209.1 g/mol [1] | 191.11 g/mol [4] | 191.11 g/mol [6] | 209.1 g/mol [5] |

| Appearance | Liquid[1] | Colorless to yellow to green clear liquid[4] | Thin, oily straw-colored liquid[6] | Deep greenish-yellow liquid[5] |

| Boiling Point | Not available | 203 °C[4] | Not available | 92 °C at 15 mmHg[7] |

| Melting Point | Not available | -5 °C[4] | Not available | Not available |

| Density | Not available | 1.43 g/cm³[4] | Denser than water[6] | 1.494 g/mL at 25 °C[7] |

Solubility Profile

Based on the properties of analogous compounds, this compound is expected to exhibit poor solubility in aqueous solutions and good solubility in common organic solvents. Aromatic nitro compounds and fluorinated hydrocarbons are generally insoluble in water.[6][8]

Table 2: Qualitative Solubility of Structurally Similar Nitrobenzotrifluorides

| Solvent | Solubility of 3-Nitrobenzotrifluoride | Solubility of p-Nitrobenzotrifluoride | Expected Solubility of this compound |

| Water | Insoluble[9] | Insoluble[6] | Insoluble |

| Ethanol | Soluble[9] | Soluble | Soluble |

| Acetone | Soluble[9] | Soluble | Soluble |

| Dichloromethane | Soluble (used in extraction)[10] | Soluble | Soluble |

| Diethyl Ether | Soluble | Soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Soluble |

Stability and Reactivity

This compound is a stable compound under standard laboratory conditions. However, its functional groups suggest potential reactivity under specific conditions. Aromatic nitro compounds can be sensitive to heat and may undergo vigorous reactions, especially in the presence of reducing agents or strong bases.[6][11] The trifluoromethyl group is generally stable, but the presence of both electron-withdrawing nitro and fluoro groups on the aromatic ring can influence its reactivity.[2]

Key Stability Considerations:

-

Thermal Stability: While specific data is unavailable for this compound, related nitroaromatic compounds are combustible when exposed to heat or flame.[11]

-

pH Stability: Aromatic nitro compounds may be unstable in the presence of strong bases, which can lead to decomposition.[6][11] The compound is expected to be relatively stable in neutral and acidic conditions, though strong acids at elevated temperatures could potentially lead to degradation.

-

Photostability: Many aromatic nitro compounds are susceptible to photodegradation.[12][13] It is advisable to store this compound protected from light.

-

Reactivity with Reducing Agents: The nitro group can be readily reduced to an amino group using various reducing agents, a common synthetic transformation.[9]

-

Reactivity with Nucleophiles: The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution, although the specific reaction pathways will depend on the reaction conditions and the nature of the nucleophile.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed, screw-cap vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to allow for the separation of the undissolved solid. Centrifugation can be used to facilitate this process.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no undissolved solid is transferred. Dilute the sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantification: Calculate the solubility based on the measured concentration in the saturated solution.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions: Subject aliquots of the stock solution to various stress conditions in separate experiments:

-

Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat the solution (e.g., at 60 °C).

-

Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 N NaOH) and heat the solution (e.g., at 60 °C).

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat a solid sample or a solution in a sealed container at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution to a controlled light source, such as a photostability chamber with UV and visible light, following ICH guidelines.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

-

Data Evaluation: Quantify the amount of remaining this compound at each time point to determine the degradation rate. Characterize the major degradation products.

Visualizations

The following diagrams illustrate a general workflow for evaluating the compound and a potential synthetic pathway.

Caption: Workflow for the synthesis, evaluation, and application of this compound.

Caption: A plausible synthetic pathway involving this compound.

Conclusion

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 367-86-2 CAS MSDS (4-Fluoro-3-nitrobenzotrifluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-3-nitrobenzotrifluoride 96 367-86-2 [sigmaaldrich.com]

- 8. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. prepchem.com [prepchem.com]

- 11. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]

- 12. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Time evolution and competing pathways in photodegradation of trifluralin and three of its major degradation products - CONICET [bicyt.conicet.gov.ar]

An In-depth Technical Guide to 3-Fluoro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-nitrobenzotrifluoride, with the CAS Registry Number 1214335-98-4, is a fluorinated nitroaromatic compound. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on the benzene ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl and nitro groups, combined with the reactivity of the nitro group and the carbon-fluorine bond, offers a versatile platform for the synthesis of more complex molecules. This guide provides a comprehensive overview of the available technical data, a plausible synthetic pathway, and potential applications of this compound in research and development.

Discovery and History

The specific discovery and detailed historical account of this compound are not well-documented in publicly available scientific literature. It is a commercially available compound, suggesting its synthesis and use in niche applications or as a building block for proprietary research. The development of fluorinated organic compounds gained significant momentum in the mid-20th century, driven by their unique properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials. The synthesis of substituted benzotrifluorides, in particular, has been an area of active research. It is likely that this compound was first synthesized as part of broader investigations into the preparation and properties of polysubstituted benzotrifluoride derivatives.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and computational predictions.

| Property | Value |

| IUPAC Name | 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene |

| CAS Number | 1214335-98-4 |

| Molecular Formula | C₇H₃F₄NO₂ |

| Molecular Weight | 209.10 g/mol |

| Appearance | Liquid |

| Purity | Typically ≥97% |

| Boiling Point | Not precisely documented; estimated to be around 200-220 °C at atm. pressure |

| Density | Not precisely documented |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water. |

| ¹H NMR | Expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm). |

| ¹³C NMR | Expected to show signals for aromatic carbons, with the trifluoromethyl carbon appearing as a quartet. |

| ¹⁹F NMR | Expected to show two distinct signals, one for the trifluoromethyl group and one for the aromatic fluorine. |

| Mass Spectrum (MS) | M+ peak at m/z 209. |

| Infrared (IR) Spectrum | Expected to show characteristic peaks for C-F, C-NO₂, and aromatic C-H and C=C stretching vibrations. |

Experimental Protocols: Plausible Synthesis

Proposed Synthesis: Nitration of 3-Fluorobenzotrifluoride

Materials:

-

3-Fluorobenzotrifluoride

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (2.0 eq).

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add fuming nitric acid (1.1 eq) to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Once the nitrating mixture is prepared, add 3-fluorobenzotrifluoride (1.0 eq) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product will likely be a mixture of isomers. Purify this compound from the isomeric mixture using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield and Purity:

The yield of the desired 2-nitro isomer is expected to be moderate due to the formation of other isomers. A yield of 20-40% would be a reasonable expectation. The purity of the final product after chromatography should be ≥97%.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functional groups offers multiple points for chemical modification.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which is a versatile functional group for further derivatization. This amino group can be used to form amides, sulfonamides, or participate in cross-coupling reactions to build larger molecular scaffolds.

-

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by various nucleophiles, especially when activated by the electron-withdrawing nitro and trifluoromethyl groups. This allows for the introduction of a wide range of substituents.

-

Modification of the Trifluoromethyl Group: While the trifluoromethyl group is generally stable, its strong electron-withdrawing effect influences the reactivity of the aromatic ring.

The incorporation of a trifluoromethyl group and a fluorine atom into a molecule can significantly enhance its pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

Logical Workflow for the Utilization of this compound in Synthesis

The following diagram illustrates a hypothetical workflow for the use of this compound as a starting material in the synthesis of a potential bioactive molecule.

References

The Nitro Group in 3-Fluoro-2-nitrobenzotrifluoride: A Hub of Reactivity for Specialised Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-nitrobenzotrifluoride is a key fluorinated aromatic compound with significant potential in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of three distinct functional groups—a trifluoromethyl group, a nitro group, and a fluorine atom—on the benzene ring imparts unique electronic properties and a versatile reactivity profile. The electron-withdrawing nature of both the trifluoromethyl and nitro groups strongly deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution. This guide focuses specifically on the reactivity of the nitro group, a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group, which serves as a crucial precursor for a wide range of further chemical modifications.

Core Reactivity of the Nitro Group

The reactivity of the nitro group in this compound is dominated by two primary transformations: reduction to an amine and its role as a powerful activating group for nucleophilic aromatic substitution (SNAr). While direct nucleophilic displacement of the nitro group is a known reaction for some activated aromatic systems, the reduction to the corresponding aniline is the most synthetically valuable and widely documented transformation for this class of compounds.

Reduction of the Nitro Group to an Amino Group

The conversion of the nitro group in this compound to a primary amine (3-Fluoro-2-aminobenzotrifluoride) is a cornerstone transformation, unlocking a plethora of subsequent synthetic possibilities. This reduction is most commonly and efficiently achieved through catalytic hydrogenation.

Catalytic hydrogenation is the preferred industrial method for the reduction of aromatic nitro compounds due to its high efficiency, clean conversion, and the use of molecular hydrogen as the reducing agent.

A general workflow for the catalytic hydrogenation of a nitroaromatic compound is depicted below:

The Role of Fluorine in the Reactivity of 3-Fluoro-2-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of 3-Fluoro-2-nitrobenzotrifluoride, a highly functionalized aromatic compound of interest in medicinal chemistry and materials science. The interplay between the fluorine, nitro, and trifluoromethyl substituents dictates the molecule's electronic properties and, consequently, its reaction pathways. This document explores the theoretical basis for its reactivity, focusing on the dominant role of nucleophilic aromatic substitution (SNAr). While specific experimental data for this exact isomer is limited in published literature, this guide compiles and extrapolates information from closely related analogues to provide a robust framework for understanding and utilizing this compound. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are provided to support further research and application.

Introduction: The Influence of Fluorine in Aromatic Systems

The introduction of fluorine atoms into organic molecules profoundly alters their chemical and physical properties. In the context of this compound, the aromatic ring is substituted with three distinct electron-withdrawing groups: a fluorine atom, a nitro group (-NO₂), and a trifluoromethyl group (-CF₃).

-

Fluorine Atom: While possessing a strong -I (inductive) effect due to its high electronegativity, fluorine also has a +M (mesomeric) effect due to its lone pairs participating in resonance. However, its inductive effect typically dominates, leading to a deactivation of the aromatic ring towards electrophilic attack.

-

Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing substituent, primarily through a strong -I effect. Unlike a single fluorine atom, it has no electron-donating resonance effect.[1] Its presence significantly increases the acidity of the aromatic ring and enhances the metabolic stability of molecules in drug discovery contexts.[1]

-

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups, operating through both -I and -M effects.

The cumulative effect of these three substituents makes the benzene ring in this compound exceptionally electron-deficient. This electronic posture is the primary determinant of its reactivity, steering it away from typical electrophilic aromatic substitution and strongly predisposing it to nucleophilic aromatic substitution (SNAr).

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The principal reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). This reaction is characteristic of electron-poor aromatic systems and proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing a suitable leaving group (L), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the kinetic bottleneck of the reaction.

-

Leaving Group Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the substitution product.

The Role of Fluorine as a Leaving Group

In the context of SNAr, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I, which is counterintuitive when considering C-X bond strength.[2] This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine creates a significant partial positive charge on the attached carbon, making it a prime target for nucleophilic attack and thus accelerating the reaction. The subsequent C-F bond cleavage is a fast step and does not influence the overall reaction rate.

In this compound, both the fluorine atom and the nitro group can potentially act as leaving groups. The exceptional electron-withdrawing environment activates both positions for nucleophilic attack.

Mechanism of Nucleophilic Aromatic Substitution

The general mechanism for an SNAr reaction on a fluorinated nitroaromatic compound is depicted below. The electron-withdrawing groups (-EWG), such as -NO₂ and -CF₃, are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance.

Quantitative Reactivity Data (from Analogous Systems)

Disclaimer: The following data is for the reaction of 4-Chloro-3,5-dinitrobenzotrifluoride with aniline derivatives and should be used as a proxy to estimate the reactivity of this compound.

| Nucleophile (Substituted Aniline) | Product Yield (%) | Reaction Time (min) | Solvent | Ref. |

| Aniline | 95 | 30 | Methanol | [3] |

| 4-Methylaniline | 96 | 30 | Methanol | [3] |

| 4-Methoxyaniline | 98 | 30 | Methanol | [3] |

| 4-Chloroaniline | 90 | 45 | Methanol | [3] |

| 4-Nitroaniline | 85 | 45 | Methanol | [3] |

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the synthesis and reactivity of this compound.

Synthesis of a Precursor: 3-Nitrobenzotrifluoride

A plausible synthetic route to this compound could involve the nitration of 3-fluorobenzotrifluoride. The protocol for the nitration of the parent benzotrifluoride is a well-established procedure.

Materials:

-

Benzotrifluoride

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃, 95%)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄)

-

Ice

Procedure: [4]

-

To a stirred mixture of benzotrifluoride (80.0 g, 0.55 mol) and concentrated sulfuric acid (200 ml), add fuming nitric acid (29.3 ml, 1.2 equivalents) dropwise over 30 minutes.

-

Maintain the internal temperature of the reaction mixture between 20°C and 30°C using an external cooling bath (ice/water).

-

After the addition is complete, continue stirring at room temperature for an additional hour.

-

Pour the reaction mixture onto a mixture of ice (1 kg) and water (100 ml).

-

Extract the resulting mixture with dichloromethane (2 x 250 ml).

-

Wash the combined organic extracts with water (2 x 100 ml).

-

Dry the organic solution over anhydrous magnesium sulfate (MgSO₄).

-

Evaporate the solvent under reduced pressure to yield 3-nitrobenzotrifluoride as a pale-yellow oil. (Reported yield: 91%).

Representative SNAr Protocol: Reaction with an Amine

This protocol is adapted from general procedures for the reaction of activated aryl fluorides with amine nucleophiles.[5]

Materials:

-

This compound

-

Amine nucleophile (e.g., Aniline, Morpholine)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Workflow Diagram:

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DMSO in a round-bottom flask.

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add a base such as potassium carbonate or triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-100°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous mixture with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Spectroscopic Data (of Analogous Compounds)

No experimentally verified NMR spectra for this compound (CAS 1214335-98-4) are available in public databases. The data presented below is for the closely related isomer, 4-Fluoro-3-nitrobenzotrifluoride (CAS 367-86-2) , and should be used for reference purposes only. The chemical shifts and coupling patterns will differ for the target molecule due to the different substitution pattern.

| Nucleus | Type of Spectrum | Solvent | Chemical Shift (ppm) and Multiplicity | Ref. |

| ¹H | Proton NMR | CDCl₃ | Aromatic protons typically appear in the range of 7.5-8.5 ppm. | [6][7] |

| ¹³C | Carbon NMR | CDCl₃ | Aromatic carbons: ~115-150 ppm. CF₃ carbon: ~120-125 ppm (quartet). | [6] |

| ¹⁹F | Fluorine NMR | CDCl₃ | -CF₃: approx. -63 ppm (singlet). Ar-F: approx. -100 to -120 ppm. | [2][6] |

Conclusion

The reactivity of this compound is dominated by the strong electron-withdrawing nature of its three substituents. This electronic profile renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) , which is the primary pathway for its functionalization. The fluorine atom serves as an excellent leaving group in these reactions due to its ability to activate the attached carbon for nucleophilic attack. While direct experimental data for this specific isomer is limited, analysis of analogous compounds provides a clear and reliable framework for predicting its behavior. This guide offers researchers the foundational knowledge, representative data, and adaptable protocols necessary to effectively utilize this compound in the synthesis of novel compounds for pharmaceutical and material science applications. Further experimental investigation into this specific molecule is warranted to fully characterize its reactivity profile and expand its synthetic utility.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-3-nitrobenzotrifluoride(367-86-2) 1H NMR spectrum [chemicalbook.com]

3-Fluoro-2-nitrobenzotrifluoride: A Versatile Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluoro-2-nitrobenzotrifluoride is a fluorinated aromatic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on the benzene ring, offers a versatile platform for the synthesis of novel and biologically active molecules. The electron-withdrawing nature of the trifluoromethyl and nitro groups, combined with the reactivity imparted by the fluorine atom, allows for a wide range of chemical transformations, making it an attractive starting material for creating diverse chemical libraries for high-throughput screening. This guide provides a comprehensive overview of the potential research applications of this compound, including its physical and chemical properties, key synthetic applications with experimental insights, and its role in the development of potential therapeutic agents.

Physicochemical Properties and Comparative Analysis

Understanding the physicochemical properties of this compound is crucial for its effective use in synthesis. While specific experimental data for this compound is not widely published, we can infer its characteristics based on data from its isomers and related compounds. This comparative approach allows for informed decisions regarding reaction conditions and purification methods.

| Property | This compound | 3-Nitrobenzotrifluoride (Isomer) | 2-Fluoro-5-nitrobenzotrifluoride (Isomer) | 4-Fluoro-3-nitrobenzotrifluoride (Isomer) |

| CAS Number | 1214335-98-4 | 98-46-4 | 400-74-8 | 367-86-2 |

| Molecular Formula | C₇H₃F₄NO₂ | C₇H₄F₃NO₂ | C₇H₃F₄NO₂ | C₇H₃F₄NO₂ |

| Molecular Weight | 209.10 g/mol | 191.11 g/mol | 209.10 g/mol | 209.10 g/mol |

| Appearance | Liquid (inferred) | Colorless to yellow liquid | Liquid | Liquid |

| Boiling Point | Not available | 203 °C | 105-110 °C / 25 mmHg | 92 °C / 15 mmHg |

| Density | Not available | 1.43 g/mL | 1.522 g/mL at 25 °C | 1.494 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.47 | n20/D 1.465 | n20/D 1.462 |

Data for isomers is provided for comparative purposes.

Core Synthetic Applications and Methodologies

The strategic placement of the fluoro, nitro, and trifluoromethyl groups on the benzene ring makes this compound a versatile substrate for several key organic reactions, enabling the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the aromatic ring, significantly enhanced by the trifluoromethyl and nitro groups, makes it highly susceptible to nucleophilic aromatic substitution. The fluorine atom, being a good leaving group in such activated systems, can be readily displaced by a variety of nucleophiles.

Potential Experimental Protocol (General):

-

Reaction Setup: To a solution of this compound in a polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (e.g., an amine, alcohol, or thiol) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Nucleophilic Aromatic Substitution of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

While the fluorine atom is the primary site for nucleophilic attack, the aromatic ring of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Although less reactive than bromo or iodo derivatives, the C-F bond can be activated under specific conditions to form new carbon-carbon bonds. The fluorine's inductive effect increases the electrophilicity at the C-4 position, potentially enabling selective Suzuki couplings.[1]

Potential Experimental Protocol (General - Suzuki Coupling):

-

Reaction Setup: In a reaction vessel, combine this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, CsF), and a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Reaction Conditions: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 °C to 120 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by column chromatography.

Caption: Suzuki-Miyaura coupling involving this compound.

Reduction of the Nitro Group

The nitro group in this compound can be readily reduced to an amino group, a crucial transformation for introducing a key pharmacophore and enabling further functionalization, such as amide bond formation or diazotization reactions.

Potential Experimental Protocol (General):

-

Reaction Setup: Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

-

Reaction Conditions: Add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is typically carried out at room temperature.

-

Work-up and Purification: For SnCl₂ reduction, basify the reaction mixture with a strong base (e.g., NaOH) and extract the product. For catalytic hydrogenation, filter off the catalyst and concentrate the filtrate. The resulting aniline can be purified by crystallization or column chromatography.

Caption: Reduction of the nitro group to an amine.

Potential in Drug Discovery and Medicinal Chemistry

The derivatives of this compound hold significant promise in the development of new therapeutic agents. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of electronic and steric properties to optimize pharmacological activity.

While specific, publicly available examples of marketed drugs derived directly from this compound are scarce, the general class of fluorinated nitroaromatics serves as crucial intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The synthetic versatility of this compound makes it a valuable tool for generating novel scaffolds to explore new chemical space in drug discovery programs.

Logical Workflow for Drug Discovery Application:

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex and potentially bioactive molecules. Its unique electronic properties and reactivity make it an ideal starting material for a variety of chemical transformations. While further research is needed to fully elucidate its potential, the methodologies and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in creating the next generation of therapeutic agents. The commercial availability of this reagent further facilitates its integration into innovative research and development pipelines.[2]

References

Navigating the Uncharted: A Technical Safety and Handling Guide for 3-Fluoro-2-nitrobenzotrifluoride and Related Nitroaromatic Compounds

Hazard Identification and Classification

Nitroaromatic compounds, as a class, are often associated with significant health and safety risks. Based on the available data for related isomers, 3-Fluoro-2-nitrobenzotrifluoride should be handled as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and organ damage through prolonged or repeated exposure. The following table summarizes the GHS hazard statements associated with similar compounds.

Table 1: GHS Hazard Classifications for Structurally Related Compounds

| Hazard Statement | Description | Associated Compounds |

| H302 / H332 | Harmful if swallowed or if inhaled. | 1-Fluoro-2-nitrobenzene, 2-Fluoro-5-nitrobenzotrifluoride |

| H311 | Toxic in contact with skin. | 1-Fluoro-2-nitrobenzene |

| H315 | Causes skin irritation.[1][2] | 3-Nitrobenzotrifluoride, 2-Fluoro-5-nitrobenzotrifluoride, 4-Fluoro-3-nitrobenzotrifluoride |

| H319 | Causes serious eye irritation.[1][2] | 3-Nitrobenzotrifluoride, 2-Fluoro-5-nitrobenzotrifluoride, 4-Fluoro-3-nitrobenzotrifluoride |

| H330 | Fatal if inhaled.[3] | 3-Nitrobenzotrifluoride, p-Nitrobenzotrifluoride |

| H335 | May cause respiratory irritation.[1] | 3-Nitrobenzotrifluoride, 2-Fluoro-5-nitrobenzotrifluoride, 4-Fluoro-3-nitrobenzotrifluoride |

| H372 | Causes damage to organs through prolonged or repeated exposure. | 1-Fluoro-2-nitrobenzene |

| H411 | Toxic to aquatic life with long lasting effects. | 1-Fluoro-2-nitrobenzene |

| H226 | Flammable liquid and vapor.[2] | 4-Fluoro-3-nitrobenzotrifluoride |

Physical and Chemical Properties

While the exact properties of this compound are not documented, the following table presents data for related isomers to provide an estimate of its characteristics. These compounds are generally liquids at room temperature with densities greater than water.

Table 2: Physical and Chemical Properties of Related Nitrobenzotrifluorides

| Property | 3-Nitrobenzotrifluoride | 2-Fluoro-5-nitrobenzotrifluoride | 4-Fluoro-3-nitrobenzotrifluoride |

| Molecular Formula | C₇H₄F₃NO₂[1][4] | C₇H₃F₄NO₂ | C₇H₃F₄NO₂[2] |

| Molecular Weight | 191.11 g/mol [1][4] | 209.10 g/mol | 209.10 g/mol [2] |

| Appearance | Colorless to yellow to green clear liquid[4] | Liquid | Liquid[2] |

| Boiling Point | 203 °C[4] | 105-110 °C / 25 mmHg | 92 °C / 15 mmHg[2] |

| Melting Point | -5 °C[4] | No data available | No data available |

| Density | 1.43 g/mL[4] | 1.522 g/mL at 25 °C | 1.494 g/mL at 25 °C[2] |

| Flash Point | > 100 °C / > 212 °F[5] | 92 °C / 197.6 °F (closed cup) | 33 °C / 91.4 °F (closed cup)[2] |

Toxicology and Health Effects

The toxicological properties of this compound have not been thoroughly investigated. However, data from analogous compounds suggest significant health risks. Harmful effects are noted upon ingestion, inhalation, and skin contact. Some related compounds are fatal if inhaled.[3]

Table 3: Acute Toxicity Data for Related Compounds

| Compound | Route | Species | Value |

| 3-Nitrobenzotrifluoride | Oral | Rat | LD50 = 610 mg/kg[1] |

| 3-Nitrobenzotrifluoride | Dermal | Rat | LD50 = 1900 mg/kg[1] |

| m-(Trifluoromethyl)nitrobenzene | Inhalation | Rat | LC50 = 870 mg/m³[6] |

Symptoms of exposure may include cyanosis, with a possible delayed onset of 2 to 4 hours or longer.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of related compounds, a stringent set of handling protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2] Eyewash stations should be readily accessible.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber, inspect before use) and chemical-resistant clothing to prevent skin exposure.[1][5]

-

Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK).[2]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from open flames, hot surfaces, and sources of ignition.[1]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5] Store locked up or in an area accessible only to qualified personnel.

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap.[1][5] Seek immediate medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][5]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7][5]

Spill and Leak Procedures

-

Personal Precautions: Evacuate personnel to a safe area.[7] Ensure adequate ventilation. Wear self-contained breathing apparatus and full protective clothing.

-

Containment and Cleanup: Do not let the product enter drains. Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[1]

Visualized Workflows

Safe Handling Workflow

Caption: General workflow for safely handling nitrobenzotrifluoride compounds.

Emergency Response Logic

Caption: Decision logic for responding to incidents involving hazardous chemicals.

References

- 1. fishersci.fi [fishersci.fi]

- 2. 4-氟-3-硝基三氟甲苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

Methodological & Application

Application Notes and Protocols for 3-Fluoro-2-nitrobenzotrifluoride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-nitrobenzotrifluoride is a versatile fluorinated aromatic compound that serves as a valuable building block in a wide array of organic syntheses. Its trifluoromethyl, nitro, and fluoro substituents provide multiple reaction sites, making it a key intermediate in the preparation of biologically active molecules for the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, opening pathways to a variety of heterocyclic compounds and other complex molecular architectures.

These application notes provide an overview of key synthetic transformations involving this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Key Synthetic Applications

The primary applications of this compound in organic synthesis revolve around two main types of transformations: the reduction of the nitro group to form an aniline derivative and nucleophilic aromatic substitution (SNAr) of the fluorine atom.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that yields 3-fluoro-2-(trifluoromethyl)aniline. This aniline is a crucial precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and pyrazoles, which are prevalent scaffolds in medicinal chemistry. Catalytic hydrogenation is a common and efficient method for this reduction.

Experimental Protocol: Synthesis of 3-Fluoro-2-(trifluoromethyl)aniline

This protocol is adapted from established methods for the reduction of similar nitroaromatic compounds.

Reaction Scheme:

Materials:

-

This compound

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10-15 mL per gram of substrate).

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium).

-

Seal the vessel and purge with nitrogen gas to remove air.

-

Introduce hydrogen gas, typically at a pressure of 1-4 atm (or as per available equipment).

-

Stir the mixture vigorously at room temperature (20-25 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

-

Once the reaction is complete, purge the vessel with nitrogen gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.

-

Rinse the filter pad with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-Fluoro-2-(trifluoromethyl)aniline, which can be purified further by distillation or chromatography if necessary.

Quantitative Data for Nitro Group Reduction of Analogous Compounds:

| Starting Material | Product | Catalyst | Solvent | Pressure (H₂) | Time (h) | Yield (%) |

| 2-Methyl-3-nitrobenzotrifluoride | 3-Amino-2-methylbenzotrifluoride | 10% Pd/C | Methanol | 1 atm | 4-5 | Not specified |

Note: This data is for an analogous compound and serves as a reference for typical reaction conditions and outcomes.

Logical Workflow for Reduction and Derivatization:

Caption: Synthetic pathway from this compound to bioactive molecules.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom of this compound is susceptible to nucleophilic aromatic substitution due to the activating effect of the ortho-nitro and meta-trifluoromethyl groups. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate diverse derivatives.

Experimental Protocol: SNAr with a Primary Amine

This generalized protocol is based on standard SNAr conditions for activated fluoroarenes.

Reaction Scheme:

Materials:

-

This compound

-

Primary amine (e.g., morpholine, piperidine)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

-

A base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen polar aprotic solvent (10-20 mL per gram of substrate).

-

Add the primary amine (1.1-1.5 eq) to the solution.

-

Add the base (1.5-2.0 eq) to the reaction mixture.

-

Heat the mixture with stirring. The reaction temperature can range from 60 °C to 120 °C depending on the nucleophilicity of the amine and the solvent used.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data for SNAr on Analogous Polyfluoroarenes:

| Fluoroarene | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| Octafluorotoluene | Phenothiazine | K₂CO₃ | DMF | 60 | 96 |

| Pentafluoronitrobenzene | Phenothiazine | K₃PO₄ | MeCN | 60 | 78 |

Note: This data is for analogous polyfluoroarenes and illustrates typical conditions and yields for SNAr reactions.[1]

Experimental Workflow for SNAr:

References

Application Notes: 3-Fluoro-2-nitrobenzotrifluoride as a Versatile Building Block in the Synthesis of the Tyrosine Kinase Inhibitor Nilotinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-nitrobenzotrifluoride is a valuable fluorinated aromatic compound that serves as a key starting material in medicinal chemistry for the synthesis of complex, biologically active molecules.[1] Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and a fluorine atom, provides multiple reactive sites for synthetic transformations. The trifluoromethyl group can enhance metabolic stability and lipophilicity, desirable properties in drug candidates. This document outlines the application of this compound as a building block in the synthesis of Nilotinib, a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2][3]

Core Application: Synthesis of Nilotinib Intermediate

The primary application of this compound in this context is its use in the synthesis of the key intermediate, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline. This intermediate is a cornerstone in the total synthesis of Nilotinib. The synthetic strategy involves a two-step process: a nucleophilic aromatic substitution followed by a reduction of the nitro group.

Step 1: Nucleophilic Aromatic Substitution

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups. This allows for the displacement of the fluoride ion by a suitable nucleophile, in this case, 4-methylimidazole.

Step 2: Reduction of the Nitro Group

The nitro group of the resulting 1-(3-nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole is then reduced to an amine to yield 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline. This aniline derivative is then carried forward to complete the synthesis of Nilotinib.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole

Materials:

-

This compound

-

4-Methylimidazole

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-methylimidazole (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(3-nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole.

Protocol 2: Synthesis of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline

Materials:

-

1-(3-nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

To a suspension of 1-(3-nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

To the remaining aqueous residue, add dichloromethane and basify with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.

Protocol 3: Synthesis of Nilotinib

Materials:

-

3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline

-

4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (1.1 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain Nilotinib.

Data Presentation

Table 1: Biological Activity of Nilotinib Against Various Cell Lines

| Cell Line | Target Kinase(s) | IC₅₀ (nM) | Reference |

| K562 | BCR-ABL | <30 | [4] |

| KU812 | BCR-ABL | <30 | [4] |

| Ba/F3 p210 | BCR-ABL | ≤12 | [4] |

| Ba/F3 p190 | BCR-ABL | ≤12 | [4] |

| EoL-1 | FIP1L1-PDGFRα | 0.54 | [3] |

| Ba/F3 KITV560G | KIT | 108 | [3] |

| Ba/F3 wild-type KIT | KIT | 35 | [3] |

| Ba/F3/T315A | BCR-ABL Mutant | 949.2 | [5] |

Signaling Pathways and Experimental Workflows

Nilotinib's Mechanism of Action

Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, which is the hallmark of chronic myeloid leukemia (CML).[1][6] It binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme and thereby inhibiting its kinase activity.[3] This leads to the suppression of downstream signaling pathways that are crucial for the proliferation and survival of CML cells, ultimately inducing apoptosis.[1] Besides BCR-ABL, Nilotinib also inhibits other tyrosine kinases, including KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[3][6]

Caption: Mechanism of action of Nilotinib.

Synthetic Workflow

The overall synthetic workflow from the starting building block to the final active pharmaceutical ingredient is depicted below.

Caption: Synthetic workflow for Nilotinib.

References

- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 2. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Nilotinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

experimental procedures for reactions with 3-Fluoro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for key reactions involving 3-Fluoro-2-nitrobenzotrifluoride, a versatile building block in medicinal chemistry and materials science. The protocols are based on established methodologies for analogous compounds and provide a strong foundation for laboratory synthesis.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the adjacent nitro group and the trifluoromethyl group. This allows for the facile introduction of a variety of nucleophiles, such as amines and thiols, which is a critical step in the synthesis of diverse compound libraries.

Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol describes the substitution of the fluorine atom with morpholine. The procedure can be adapted for other primary and secondary amines.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) (approx. 0.5 M), add the amine nucleophile (e.g., morpholine, 2.0-3.0 eq).

-

Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq) or triethylamine (TEA, 3.0 eq), to the mixture.

-